2-Acetyl-6-formylisonicotinonitrile
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Overview
Description
2-Acetyl-6-formylisonicotinonitrile is an organic compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol It is a derivative of isonicotinonitrile, featuring both acetyl and formyl functional groups on the pyridine ring
Preparation Methods
The synthesis of 2-Acetyl-6-formylisonicotinonitrile can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Chemical Reactions Analysis
2-Acetyl-6-formylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like aluminum chloride for Friedel-Crafts acylation
Scientific Research Applications
2-Acetyl-6-formylisonicotinonitrile has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-formylisonicotinonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of specific enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
2-Acetyl-6-formylisonicotinonitrile can be compared with other similar compounds, such as:
2-Acetyl-6-bromopyridine: Used as an intermediate in organic synthesis and pharmaceuticals.
2-Acetyl-5-methylfuran: A derivative of furan, used in various chemical applications. The uniqueness of this compound lies in its specific functional groups and their positions on the pyridine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6N2O2 |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-acetyl-6-formylpyridine-4-carbonitrile |
InChI |
InChI=1S/C9H6N2O2/c1-6(13)9-3-7(4-10)2-8(5-12)11-9/h2-3,5H,1H3 |
InChI Key |
WTQOKCQFGGHQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)C#N |
Origin of Product |
United States |
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